An In-depth Technical Guide to the Basic Properties of 1-(3-Bromophenyl)-4-methylpiperazine
An In-depth Technical Guide to the Basic Properties of 1-(3-Bromophenyl)-4-methylpiperazine
Foreword: The Arylpiperazine Scaffold in Modern Drug Discovery
The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Its unique stereoelectronic properties and its ability to engage with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs), have cemented its importance in the development of treatments for psychiatric and neurological disorders. Compounds incorporating this motif are found in antipsychotics, antidepressants, and anxiolytics.[1] The piperazine ring, with its two nitrogen atoms, offers a versatile handle for modulating physicochemical properties such as solubility and basicity (pKa), which are critical for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[1][2]
This guide focuses on a specific, yet representative, member of this class: 1-(3-Bromophenyl)-4-methylpiperazine. The presence of a bromine atom on the phenyl ring provides a strategic point for further chemical modification through cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. Understanding the fundamental properties of this molecule is therefore essential for researchers aiming to design novel bioactive compounds. This document provides a comprehensive overview of its physicochemical characteristics, a validated synthetic route, robust analytical methodologies for its characterization, and insights into its potential pharmacological relevance.
Chemical Identity and Physicochemical Properties
1-(3-Bromophenyl)-4-methylpiperazine is a disubstituted piperazine derivative. The tertiary amine attached to the phenyl ring (N1) is significantly less basic than the aliphatic tertiary amine (N4) bearing the methyl group, due to the delocalization of the N1 nitrogen's lone pair of electrons into the aromatic system.
| Property | Value | Source |
| IUPAC Name | 1-(3-bromophenyl)-4-methylpiperazine | [3] |
| CAS Number | 747413-17-8 | [3][4] |
| Molecular Formula | C₁₁H₁₅BrN₂ | [3][4] |
| Molecular Weight | 255.15 g/mol | [3][4] |
| Canonical SMILES | CN1CCN(CC1)C2=CC(=CC=C2)Br | [3] |
| InChI Key | HJRZEXYEOXVFGH-UHFFFAOYSA-N | [3] |
| Exact Mass | 254.04200 Da | [3] |
| Form | Solid | N/A |
| pKa (predicted) | ~8.5 (N4-methyl), ~2.5 (N1-aryl) | [2] |
Note: pKa values are estimated based on known values for N-methylpiperazine and N-phenylpiperazine. The electron-withdrawing effect of the bromine atom would slightly decrease the basicity of both nitrogens.
Synthesis and Purification
The synthesis of N-arylpiperazines is most commonly and efficiently achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This approach offers high yields and excellent functional group tolerance compared to older methods like nucleophilic aromatic substitution, which often require harsh conditions.
The causality behind this choice of methodology lies in its mechanism. The palladium catalyst facilitates the formation of a carbon-nitrogen bond between an aryl halide (1,3-dibromobenzene) and an amine (N-methylpiperazine), a transformation that is otherwise kinetically and thermodynamically challenging. The use of a specialized phosphine ligand (e.g., BINAP or XPhos) is critical to stabilize the palladium catalyst, promote reductive elimination, and prevent side reactions. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine or the intermediate palladium complex, driving the catalytic cycle forward.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product's identity and purity are confirmed by a suite of analytical techniques.
Materials:
-
1,3-Dibromobenzene
-
1-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by 1,3-dibromobenzene (1.0 eq) and 1-methylpiperazine (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase) until the starting 1,3-dibromobenzene is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) to afford 1-(3-Bromophenyl)-4-methylpiperazine as a pure solid.
Caption: General workflow for synthesis and purification.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the structural integrity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals include:
-
A singlet for the N-methyl protons (~2.3-2.5 ppm).
-
Two multiplets (typically appearing as broad triplets) for the piperazine ring protons: one for the four protons adjacent to the N-methyl group (~2.5-2.7 ppm) and another for the four protons adjacent to the N-aryl group (~3.1-3.3 ppm).
-
A series of multiplets in the aromatic region (~6.8-7.2 ppm) corresponding to the four protons of the 3-bromophenyl ring.
-
-
¹³C NMR: The carbon NMR spectrum complements the proton data. Key expected signals include:
-
The N-methyl carbon (~46 ppm).
-
Two signals for the piperazine ring carbons (~49 ppm and ~55 ppm).
-
Four signals in the aromatic region, including the carbon bearing the bromine atom (~123 ppm) and the carbon attached to the piperazine nitrogen (~152 ppm).
-
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is ideal for this molecule. The spectrum will show a prominent peak for the protonated molecule [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance), resulting in two major peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 255 and 257).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of small organic molecules like this one.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: Linear gradient from 95% to 5% B
-
18.5-22 min: Hold at 5% B (re-equilibration)
-
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated by dividing the peak area of the main component by the total area of all observed peaks. A pure sample should exhibit a single major peak.
Caption: A multi-technique approach for analytical validation.
Pharmacological Context and Safety
Potential Biological Activity
While specific pharmacological data for 1-(3-Bromophenyl)-4-methylpiperazine is not extensively published, the arylpiperazine scaffold is a well-known pharmacophore for targeting monoamine GPCRs. Many drugs containing this core structure exhibit high affinity for serotonin (5-HT) and dopamine (D₂) receptors.[5] For instance, drugs like aripiprazole (antipsychotic) and vortioxetine (antidepressant) are arylpiperazine derivatives. It is hypothesized that 1-(3-Bromophenyl)-4-methylpiperazine may act as a ligand for these receptors, potentially as an antagonist or a partial agonist. Its primary utility in a research context is as a synthetic intermediate or a fragment for screening in drug discovery campaigns aimed at identifying new CNS agents.
Metabolism Insights
The metabolism of N-arylpiperazines typically involves several pathways:
-
N-dealkylation: The N-methyl group is susceptible to oxidative removal by cytochrome P450 enzymes (CYPs), yielding the corresponding secondary amine, 1-(3-Bromophenyl)piperazine.
-
Aromatic Hydroxylation: The bromophenyl ring can be hydroxylated, typically at the positions ortho or para to the piperazine substituent.
-
Piperazine Ring Oxidation: The piperazine ring itself can be oxidized to form various metabolites.
Safety and Handling
Based on GHS classifications for analogous compounds, 1-(3-Bromophenyl)-4-methylpiperazine should be handled with care.[6][7]
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6]
-
Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Pop, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1543. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-Bromopropyl)-4-methylpiperazine. PubChem Compound Database. [Link]
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Amino-4-methylpiperazine. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). 1-(3-Bromophenyl)piperazine. PubChem Compound Database. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Kuchar, M., et al. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
-
Al-Ghafri, S., et al. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]
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